molecular formula C22H21N3O3S2 B2946075 4-(N-benzyl-N-methylsulfamoyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide CAS No. 896304-89-5

4-(N-benzyl-N-methylsulfamoyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

Cat. No. B2946075
CAS RN: 896304-89-5
M. Wt: 439.55
InChI Key: CXNFPJGHXNPTRE-UHFFFAOYSA-N
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Description

4-(N-benzyl-N-methylsulfamoyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a chemical compound that has been extensively researched due to its potential applications in various fields. It is a sulfonamide-based inhibitor that has shown promising results in inhibiting the growth of cancer cells, as well as in treating other diseases.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamide compounds, including those structurally related to the requested chemical, have been investigated for their inhibitory activity against carbonic anhydrase isoenzymes. These enzymes are involved in numerous physiological processes, including respiration and acid-base balance. Aromatic sulfonamides have shown nanomolar to micromolar inhibitory activity against various carbonic anhydrase isoforms, indicating potential applications in treating conditions such as glaucoma, epilepsy, and altitude sickness (Supuran, Maresca, Gregáň, & Remko, 2013), (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).

Electrophoretic Separation of Related Compounds

Research on the electrophoretic separation of imatinib mesylate and related substances has been conducted, indicating potential analytical applications of related sulfonamide compounds in quality control and drug analysis. This study could hint at the analytical utility of the compound for the separation and identification of similar pharmaceutical compounds (Ye, Huang, Li, Xiang, & Xu, 2012).

Metabolic Pathway Elucidation

Investigations into the oxidative metabolism of novel antidepressants have utilized related chemical structures to understand the metabolic pathways involved. Such research applications could provide insights into how similar compounds are metabolized in the human body, with implications for drug development and pharmacokinetics (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

Anticonvulsant Activity

The synthesis and evaluation of N-substituted benzamides, including structures akin to the requested compound, have demonstrated potential anticonvulsant activities. This suggests research applications in the development of new treatments for seizure disorders, highlighting the therapeutic potential of such compounds (Lambert, Hamoir, Hermans, & Poupaert, 1995).

properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-15-16(2)29-22(20(15)13-23)24-21(26)18-9-11-19(12-10-18)30(27,28)25(3)14-17-7-5-4-6-8-17/h4-12H,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNFPJGHXNPTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-benzyl-N-methylsulfamoyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

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